1-Benzyl-2-chlorobenzene

Catalog No.
S774557
CAS No.
29921-41-3
M.F
C13H11Cl
M. Wt
202.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-2-chlorobenzene

CAS Number

29921-41-3

Product Name

1-Benzyl-2-chlorobenzene

IUPAC Name

1-benzyl-2-chlorobenzene

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C13H11Cl/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

IKKSPFNZXBWDQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2Cl

The exact mass of the compound 1-Benzyl-2-chlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-2-chlorobenzene (CAS 29921-41-3) is a diarylmethane derivative featuring a critical ortho-chloro substitution. This specific arrangement makes it a valuable intermediate for constructing complex, polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics through intramolecular cyclization reactions. [REFS-1, REFS-2] Its utility is defined by the fixed spatial relationship between the benzyl group and the chlorine atom, which enables specific C-C and C-N bond formations that are impossible with other isomers.

Substituting 1-Benzyl-2-chlorobenzene with its meta (1-benzyl-3-chlorobenzene) or para (1-benzyl-4-chlorobenzene) isomers will result in total failure for synthetic routes targeting specific fused-ring systems like phenanthridines or dibenzo-fused heterocycles. [1] The ortho-positioning of the chloro-substituent is an absolute requirement for the key intramolecular cyclization step. Using a different isomer is not a matter of lower yield; it fundamentally prevents the desired bond formation, leading to the loss of starting materials and downstream products. Therefore, for syntheses predicated on intramolecular arylation, CAS 29921-41-3 is the only viable choice among its isomers.

Essential for High-Yield Phenanthridine Synthesis via Intramolecular C-N Cyclization

The geometric constraint of 1-benzyl-2-chlorobenzene is critical for synthesizing the phenanthridine core, a privileged scaffold in medicinal chemistry. [1] In palladium-catalyzed intramolecular amination reactions, precursors derived from 1-benzyl-2-chlorobenzene successfully cyclize to form the target tricyclic system. In contrast, precursors derived from the 3-chloro or 4-chloro isomers cannot undergo this cyclization due to the prohibitive distance between the reacting centers, resulting in a 0% yield of the desired phenanthridine product.

Evidence DimensionYield of Intramolecular Cyclization Product (Phenanthridine)
Target Compound DataEnables successful cyclization (yields are substrate-dependent)
Comparator Or Baseline1-Benzyl-3-chlorobenzene or 1-Benzyl-4-chlorobenzene derivatives: 0% yield
Quantified DifferenceQualitatively infinite (reaction fails completely with isomers)
ConditionsPalladium-catalyzed intramolecular amination/arylation conditions

For any synthesis targeting phenanthridines via this route, only the ortho-isomer (CAS 29921-41-3) is a viable procurement choice; all other isomers guarantee reaction failure.

Required Precursor for Dibenzo[b,f]oxepine Scaffolds via Intramolecular C-O Bond Formation

1-Benzyl-2-chlorobenzene is a key building block for synthesizing dibenzo[b,f]oxepines, a structural motif found in bioactive molecules. [REFS-1, REFS-2] Synthetic routes often involve an initial step to form a 2-benzylphenol derivative, followed by an intramolecular Ullmann-type C-O coupling. This cyclization is geometrically dependent on the ortho-relationship of the two aryl rings bridged by the methylene and ether linkages. Using a meta- or para-chlorobenzyl starting material would prevent the formation of the necessary seven-membered ring, making the synthesis of the target dibenzo[b,f]oxepine impossible.

Evidence DimensionFeasibility of Dibenzo[b,f]oxepine Ring Closure
Target Compound DataGeometrically enables intramolecular C-O bond formation for 7-membered ring.
Comparator Or BaselineAnalogous precursors from 3- or 4-chlorobenzyl compounds: Geometrically impossible.
Quantified DifferenceAbsolute requirement; reaction is non-viable with other isomers.
ConditionsIntramolecular Ullmann condensation or similar C-O coupling reactions.

Procurement of this specific isomer is mandatory for researchers and manufacturers building dibenzo[b,f]oxepine-based compounds, as alternatives will not yield the desired polycyclic product.

Core Building Block for Phenanthridine-Based Pharmaceuticals and Probes

This compound is the correct choice for synthetic campaigns targeting phenanthridine alkaloids and their analogs, which are investigated for antitumor and antiparasitic activities, or as DNA-intercalating fluorescent markers. [1] Its unique geometry directly enables the construction of the essential tricyclic core.

Precursor for Dibenzo-Fused Seven-Membered Heterocycles in Materials and Medicinal Chemistry

When the target molecule contains a dibenzo[b,f]oxepine or related seven-membered ring system, 1-benzyl-2-chlorobenzene is a logical starting material. These scaffolds are integral to certain neuroleptic drugs and are explored in materials science applications where specific conformations are required. [2]

XLogP3

4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

29921-41-3

Wikipedia

Benzene, 1-chloro-2-(phenylmethyl)-

Dates

Last modified: 08-15-2023

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